molecular formula C6H6BFO2 B047844 2-Fluorophenylboronic acid CAS No. 1993-03-9

2-Fluorophenylboronic acid

Cat. No.: B047844
CAS No.: 1993-03-9
M. Wt: 139.92 g/mol
InChI Key: QCSLIRFWJPOENV-UHFFFAOYSA-N
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Description

2-Fluorophenylboronic acid is an organoboron compound with the chemical formula C6H6BFO2. It is a derivative of phenylboronic acid where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Target of Action

2-Fluorophenylboronic acid is a chemical compound that is primarily used as a reactant in various chemical reactions . It is involved in the preparation of phenylboronic catechol esters and biologically active biphenyls . The primary targets of this compound are the molecules or structures it reacts with in these chemical reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used in the preparation of phenylboronic catechol esters and biologically active biphenyls . It is also used in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Biochemical Pathways

This compound is involved in the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the compound is solid at room temperature and has a melting point of 101-110 °c .

Result of Action

The result of the action of this compound depends on the specific chemical reaction it is involved in. For instance, in the Suzuki-Miyaura coupling reaction, it contributes to the formation of a new carbon-carbon bond . In the preparation of phenylboronic catechol esters and biologically active biphenyls, it forms part of the final product .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst . The compound should be stored in a cool, dry, and well-ventilated place . It is also important to avoid contact with oxidizing agents .

Biochemical Analysis

Biochemical Properties

2-Fluorophenylboronic acid plays a significant role in biochemical reactions. It is used in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions . It interacts with enzymes and proteins during these reactions, although the specific enzymes and proteins it interacts with are not mentioned in the available resources.

Cellular Effects

It is known to influence cell function through its role in various biochemical reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions . These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways through its role in Rhodium-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of fluorobenzene derivatives using transition metal catalysts. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenylboronic acid is unique due to the ortho-fluorine substituent, which significantly influences its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds with high efficiency .

Properties

IUPAC Name

(2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLIRFWJPOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941836
Record name (2-Fluorophenyl)boronato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993-03-9
Record name (2-Fluorophenyl)boronato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 50 g (285.6 mmol) of 2-fluorobromobenzene in 400 mL of tetrahydrofuran was cooled to −78° C. and 200 mL (320.0 mmol) of 1.6M n-Butyllithium was added via a cannula. The mixture was stirred at −78° C. for 60 minutes, then 98.9 mL (428.4 mmol) of triisopropyl borate was added via a cannula and stirring was continued for 60 minutes. The cooling bath was removed and the mixture was stirred at ambient temperature for 1.5 hours, then 150 mL of 6N hydrochloric acid was added and stirring was continued for 1.5 hours. To the mixture was added 100 mL of brine, and then the organic layer was separated and the aqueous layer was extracted three times with 30 mL each of ether. The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was recrystallized from water to afford 25.2 g (63%) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
98.9 mL
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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